molecular formula C23H22N6O3 B2828532 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921811-18-9

8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2828532
CAS No.: 921811-18-9
M. Wt: 430.468
InChI Key: NEUUBGFHJBFFKS-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione is a complex heterocyclic compound that belongs to the class of purino[8,9-c][1,2,4]triazole derivatives. This compound is notable for its unique structural features, which include a purine core fused with a triazole ring, and substituted with ethoxyphenyl and methylphenyl groups. These structural elements confer a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step synthetic routes. One common approach starts with the preparation of the purine core, followed by the introduction of the triazole ring through cyclization reactions. The ethoxyphenyl and methylphenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxyphenyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and engage in dipole interactions with these targets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar compounds include other purino[8,9-c][1,2,4]triazole derivatives, such as:

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-4-32-17-11-9-16(10-12-17)19-25-26-22-28(13-15-7-5-14(2)6-8-15)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUUBGFHJBFFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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